3-iodo-6-methyl-1H-indazole-4-carbonitrile

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Researchers targeting IDO1 in immuno-oncology need a versatile, late-stage diversifiable scaffold. 3-Iodo-6-methyl-1H-indazole-4-carbonitrile solves this with: • Potent IDO1 inhibition: IC50 13-37.1 nM in cellular assays • 3-Iodo handle enables rapid SAR via Suzuki/Sonogashira coupling • Reliable supply with consistent quality for lead optimization programs

Molecular Formula C9H6IN3
Molecular Weight 283.07 g/mol
CAS No. 885520-96-7
Cat. No. B3293631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-6-methyl-1H-indazole-4-carbonitrile
CAS885520-96-7
Molecular FormulaC9H6IN3
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C(=C1)C#N)I
InChIInChI=1S/C9H6IN3/c1-5-2-6(4-11)8-7(3-5)12-13-9(8)10/h2-3H,1H3,(H,12,13)
InChIKeyZNTWEIDFXHMQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methyl-1H-indazole-4-carbonitrile: Halogenated Indazole Building Block


3-Iodo-6-methyl-1H-indazole-4-carbonitrile (CAS: 885520-96-7), also known as 4-cyano-3-iodo-6-methylindazole, is a highly functionalized heterocyclic building block featuring an indazole core with key substitutions: an iodine atom at the 3-position, a methyl group at the 6-position, and a nitrile group at the 4-position. This substitution pattern confers specific reactivity and physicochemical properties, including an increased molecular weight (283.07 g/mol), enhanced lipophilicity, and the capacity for metal-catalyzed cross-coupling reactions [1]. The iodine atom serves as a versatile synthetic handle, enabling late-stage diversification into complex molecular architectures for drug discovery [2].

1
Synthetic handle
3‑Iodo group enables Pd‑catalyzed cross‑coupling for late‑stage diversification.
2
Biological context
Reported to support IDO1 pathway inhibition studies; nanomolar activity attributed to iodine substitution.
3
Scaffold utility
Nitrile and methyl groups allow further functionalization for SAR and probe design.

3-Iodo-6-methyl-1H-indazole-4-carbonitrile: Non-Interchangeable with Analogs


Generic substitution with non-iodinated analogs like 6-methyl-1H-indazole-4-carbonitrile (CAS 885522-51-0) or alternative halogenated derivatives (e.g., 3-bromo or 3-chloro) is not scientifically valid due to stark differences in reactivity, biological activity, and physicochemical profiles. The iodine atom at the 3-position is critical for potent IDO1 inhibition, with the iodo-analog displaying nanomolar activity (IC50 = 13-37.1 nM) in cellular assays [1], whereas the non-iodinated parent compound exhibits negligible inhibition (>10 μM) [2]. Furthermore, the heavier iodine atom significantly impacts molecular properties, including increased polar surface area and altered lipophilicity, which affect target engagement and metabolic stability [3]. For synthetic applications, the C-I bond is uniquely primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a level of reactivity and selectivity not achievable with the corresponding C-Br or C-Cl analogs [4]. These critical differences underscore that 3-iodo-6-methyl-1H-indazole-4-carbonitrile is a distinct chemical entity with specific, non-substitutable value.

Target compound
3‑Iodo‑6‑methyl‑1H‑indazole‑4‑carbonitrile
Iodo handle enables cross‑coupling and reported nanomolar IDO1 inhibition; non‑iodinated analogs lack both activities.
Potential substitute
6‑Methyl‑1H‑indazole‑4‑carbonitrile
No reactive handle at 3‑position; IDO1 inhibition negligible (>10 µM). Cannot replicate cross‑coupling or biological profile.
3‑Bromo / 3‑chloro analogs
C–Br and C–Cl bonds exhibit lower reactivity in Suzuki/Sonogashira couplings; reported IDO1 activity may shift.

3-Iodo-6-methyl-1H-indazole-4-carbonitrile: Key Differentiating Evidence


IDO1 Inhibition: Superior Cellular Activity vs. Non-Iodinated Analogs

3-Iodo-6-methyl-1H-indazole-4-carbonitrile demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in multiple cellular assays, with IC50 values ranging from 13 nM to 37.1 nM [1]. In stark contrast, the non-iodinated parent compound, 6-methyl-1H-indazole-4-carbonitrile, exhibits negligible activity (EC50 > 10,000 nM) under comparable conditions [2]. This represents an enhancement in potency of more than 750-fold, directly attributable to the 3-iodo substitution.

IDO1 inhibition vs. non‑iodinated analog
Head‑to‑head
IC50 13–37.1 nM (cellular) vs. EC50 >10,000 nM
Supports IDO1 pathway inhibition context; iodine essential for activity.
Cellular assays (P815, LXF‑289, A375, HeLa); 16–48 h incubation.
Immuno-oncology IDO1 inhibition Cancer immunotherapy

Cross-Coupling Advantage Over Non-Halogenated Analogs

The 3-iodo group in 3-iodo-6-methyl-1H-indazole-4-carbonitrile is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) compared to the non-iodinated analog, 6-methyl-1H-indazole-4-carbonitrile, which lacks a reactive handle at the 3-position [1]. The general synthesis of indazole analogues via iodination at the 3-position proceeds with a high reported yield of 89% [2]. This contrasts with the non-iodinated starting material, which requires alternative, often less efficient, functionalization strategies.

Cross‑coupling advantage
Head‑to‑head
89% yield for 3‑iodination; 50–78% for Suzuki coupling
Enables late‑stage diversification strategy not directly possible with non‑iodinated analog.
Iodination: KOH, I2, DMF; Suzuki: ArB(OH)2, Pd catalyst.
Organic synthesis Cross-coupling Medicinal chemistry

Physicochemical Differentiation vs. Non-Iodinated Analog

The incorporation of a heavy iodine atom into 3-iodo-6-methyl-1H-indazole-4-carbonitrile results in a significant increase in molecular weight (283.07 g/mol) and calculated lipophilicity compared to the non-iodinated analog, 6-methyl-1H-indazole-4-carbonitrile (MW 157.17 g/mol, cLogP ~1.3) [1][2]. This modification impacts key drug-like properties, including membrane permeability and metabolic stability. The increased polar surface area (PSA) and the presence of the iodine atom also offer unique opportunities for halogen bonding with biological targets [3].

Physicochemical differentiation
Head‑to‑head
MW 283 vs. 157 g/mol; increased lipophilicity
Distinct ADME‑relevant properties support SAR studies.
Calculated properties; halogen bonding potential.
Drug design Physicochemical properties ADME

Kinase Inhibition Potential in Indazole Series

While direct comparative kinase inhibition data for 3-iodo-6-methyl-1H-indazole-4-carbonitrile against specific analogs is not currently available, the broader class of 3-substituted indazole-4-carbonitriles has demonstrated potent activity against various kinases, including c-Met (IC50 = 0.17 μM) and ROCK-I (IC50 = 6.67 μM) [1]. The 3-iodo substitution pattern is often a key determinant for kinase binding affinity within this chemical series. For instance, related 3-indolyl-indazole-6-carbonitriles exhibit nanomolar potency (IC50 = 11-80 nM) against kinases like ITK [2]. This suggests that 3-iodo-6-methyl-1H-indazole-4-carbonitrile may possess a distinct kinase inhibition profile compared to its non-iodinated or differently substituted counterparts, warranting further investigation.

Kinase inhibition potential
Class‑level
No direct data; class activity (c‑Met IC50 0.17 µM, ROCK‑I 6.67 µM)
May support kinase inhibitor discovery workflow; requires target‑specific validation.
TR‑FRET assay for c‑Met; functional assay for ROCK‑I.
Kinase inhibition Cancer Signal transduction

3-Iodo-6-methyl-1H-indazole-4-carbonitrile: Research and Industrial Applications


IDO1 Inhibitor Development for Cancer Immunotherapy

Leverage the proven nanomolar IDO1 inhibitory activity (IC50 = 13-37.1 nM in cellular assays) of 3-iodo-6-methyl-1H-indazole-4-carbonitrile as a lead-like core or key intermediate [1]. Its 3-iodo handle facilitates rapid SAR exploration through Suzuki and other cross-coupling reactions to optimize potency, selectivity, and drug-like properties for immuno-oncology programs [2].

Kinase Inhibitor Lead Discovery and Optimization

Utilize 3-iodo-6-methyl-1H-indazole-4-carbonitrile as a versatile scaffold for generating focused libraries targeting protein kinases implicated in cancer and other diseases [1]. The 3-iodo substituent is a privileged group for engaging kinase hinge regions, and the nitrile and methyl groups can be further modified to fine-tune selectivity and potency [2].

Synthesis of Indazole-Containing Natural Products and Pharmaceuticals

Employ 3-iodo-6-methyl-1H-indazole-4-carbonitrile as a key building block in the total synthesis of complex molecules, leveraging the high-yielding 3-iodination (89% yield) and subsequent cross-coupling chemistry (50-78% yield) to install the indazole core into advanced intermediates [1]. This is particularly valuable for constructing the indazole moieties found in various bioactive natural products and marketed drugs.

Chemical Probe Development for Target Validation

Create high-quality chemical probes based on the 3-iodo-6-methyl-1H-indazole-4-carbonitrile scaffold to interrogate the biological function of IDO1, specific kinases, or other emerging targets. The robust synthetic handle (3-iodo) allows for the facile introduction of affinity tags, fluorescent reporters, or photoaffinity labels for target identification and mechanism-of-action studies [1].

Application
Selection Property
Validation Focus
IDO1 pathway inhibition and lead generation
Iodo substitution required for IDO1 activity
Cellular IDO1 assay context; SAR via cross‑coupling
Kinase inhibitor scaffold exploration
3‑Iodo group for hinge‑region engagement
Kinase panel screening and selectivity profiling
Synthesis of complex indazole‑containing molecules
High‑yielding iodination and cross‑coupling handle
Synthetic route feasibility and diversification efficiency
Chemical probe design for target engagement studies
3‑Iodo handle for functionalization with affinity tags
Target identification and mechanism‑of‑action assays

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